N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a heterocyclic organic molecule featuring a benzamide core substituted with a 1,3,4-oxadiazole ring linked to a 5,6-dihydro-1,4-dioxin moiety and a 2,5-dioxopyrrolidinyl group.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c22-13-4-5-14(23)21(13)11-3-1-2-10(8-11)15(24)18-17-20-19-16(27-17)12-9-25-6-7-26-12/h1-3,8-9H,4-7H2,(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHOSCULTZXBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a unique structural combination of a dioxin moiety , an oxadiazole ring , and a benzamide backbone . The molecular formula is , and it has been identified with the Chemical Abstracts Service (CAS) number 4186977. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Introduction of the Dioxin Moiety : The 1,4-dioxin ring can be synthesized via reactions involving diols and dihalides under basic conditions.
- Final Coupling : The final product is obtained by coupling with appropriate amines or other functional groups to yield the desired compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate the activity of specific enzymes or receptors, influencing cellular pathways that lead to:
- Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains, including resistant forms of Mycobacterium tuberculosis .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the potential of oxadiazole derivatives in drug design:
- Anticancer Studies : A series of 1,3,4-oxadiazole-benzimidazole derivatives were synthesized and tested against various cancer cell lines (A549, MCF-7). Results indicated significant cytotoxicity compared to standard treatments like doxorubicin .
- Antituberculosis Activity : Screening of molecular libraries has revealed that certain oxadiazole derivatives possess strong activity against monoresistant strains of M. tuberculosis, showcasing their potential in treating drug-resistant infections .
- Molecular Docking Studies : Computational studies have been employed to elucidate binding interactions between these compounds and their biological targets. For example, molecular dynamics simulations indicated favorable binding modes with aromatase enzymes in anticancer applications .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 1,3,4-oxadiazoles possess significant anticancer activities. For instance, compounds similar to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain oxadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.
For example:
- Zheng et al. demonstrated that certain 1,3,4-oxadiazole derivatives inhibited telomerase activity in gastric cancer cell lines with IC50 values around 2.3 µM .
Antimicrobial Activity
In addition to anticancer properties, compounds featuring the oxadiazole moiety have been investigated for their antimicrobial effects. The presence of the dioxin and oxadiazole rings may enhance their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Dioxin Ring : Starting from appropriate precursors through condensation reactions.
- Introduction of the Oxadiazole Group : Using cyclization reactions involving thiosemicarbazides or similar intermediates.
- Final Coupling : Reacting the intermediate with benzoyl chlorides or related compounds to yield the final product.
Industrial Production
In an industrial context, optimizing reaction conditions such as temperature and pressure is crucial for maximizing yield and purity. The use of catalysts can significantly enhance reaction efficiency.
Study on Anticancer Activity
A comprehensive study by Salahuddin et al. screened various substituted oxadiazole derivatives for anticancer activity against different cancer cell lines. Among the tested compounds, certain derivatives exhibited over 90% growth inhibition against specific cancer types .
Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial properties of oxadiazole derivatives similar to this compound demonstrated promising results against both gram-positive and gram-negative bacteria.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole core is electron-deficient, enabling electrophilic and nucleophilic substitutions. Key reactions include:
| Reaction Type | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| Nucleophilic Substitution | Hydrazine hydrate, ethanol, reflux (12 h) | Ring-opening to form hydrazide derivatives or acylhydrazones | |
| Electrophilic Acylation | Acetyl chloride, pyridine, 0–5°C (2 h) | Acetylation at the oxadiazole N-atom, forming N-acetyl intermediates | |
| Reductive Cleavage | LiAlH₄, THF, 0°C → RT (6 h) | Reduction of the oxadiazole ring to yield amine-linked dioxin derivatives |
Transformations of the 1,4-Dioxin Moiety
The dihydro-1,4-dioxin subunit undergoes ring-opening and redox reactions:
Reactivity of the 2,5-Dioxopyrrolidin-1-yl Group
The pyrrolidinedione moiety participates in ring-opening and condensation reactions:
Benzamide Group Reactivity
The benzamide substituent undergoes classical amide reactions:
Stability Under Biological Conditions
Studies on structurally similar compounds (e.g., 4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide) reveal:
Comparative Reactivity Insights
A comparison of analogous compounds highlights substituent effects:
| Substituent | Reactivity Trend | Key Difference |
|---|---|---|
| 3,4,5-Trimethoxy | Enhanced electrophilic substitution at oxadiazole ring | Electron-donating groups increase ring stability |
| 4-Chloro | Faster hydrolysis under acidic conditions | Electron-withdrawing groups destabilize the amide bond |
| 2,5-Dioxopyrrolidin | Greater susceptibility to nucleophilic attack vs. other benzamides | Strain in the pyrrolidinedione ring enhances reactivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The evidence provided focuses on N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide (Compound ID: F269-0500), a structurally distinct benzamide derivative. Below is a comparative analysis based on shared features:
| Property | Target Compound | F269-0500 |
|---|---|---|
| Core Structure | Benzamide + 1,3,4-oxadiazole + 5,6-dihydro-1,4-dioxin + 2,5-dioxopyrrolidine | Benzamide + pyrazolyl + dihydropyrimidinone |
| Molecular Weight | Not reported in evidence | 365.43 g/mol |
| logP | Not reported | 2.9354 (hydrophobic) |
| Hydrogen Bond Acceptors | Likely ≥7 (oxadiazole, dioxin, dioxopyrrolidine) | 6 |
| Polar Surface Area | Likely >80 Ų (multiple heteroatoms) | 71.489 Ų |
Functional Group Analysis
- 1,3,4-Oxadiazole (Target Compound): Known for metabolic stability and hydrogen-bonding capacity, often used in antimicrobial and anticancer agents.
- Dihydropyrimidinone (F269-0500): A scaffold prevalent in calcium channel blockers (e.g., monastrol analogs) .
Bioactivity Insights
No bioactivity data exist for the target compound in the evidence.
Research Findings and Limitations
- Key Gap: The evidence lacks direct data on the target compound’s synthesis, bioactivity, or mechanism.
- Theoretical Predictions : Computational models (e.g., QSAR) could infer the target compound’s solubility (logSw ≈ -3.1) and bioavailability based on its high polar surface area (>100 Ų), but experimental validation is absent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide?
- Answer : The synthesis of this compound likely involves multi-step reactions targeting the 1,3,4-oxadiazole and pyrrolidinone moieties. Key steps include:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via hydrazine derivatives and carboxylic acid precursors under acidic conditions (e.g., acetic acid), as demonstrated in similar oxadiazole syntheses .
- Coupling Reactions : Amide bond formation between the oxadiazole and benzamide groups using carbodiimide-based coupling agents (e.g., EDC/HOBt), as seen in benzamide derivatives .
- Purity Control : Recrystallization from solvents like dioxane or ethanol, with yields typically ranging from 66% to 82% depending on reaction optimization .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer : Essential techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and substituent positions, particularly for the dihydrodioxin and pyrrolidinone groups .
- IR Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches in the 1600–1750 cm⁻¹ range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How can researchers address low yields in the synthesis of the 1,3,4-oxadiazole core?
- Answer : Yield optimization may involve:
- Catalyst Screening : Acid catalysts (e.g., H2SO4) or bases (e.g., KOH) to enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) to stabilize intermediates .
- Reaction Monitoring : TLC or HPLC to track intermediate formation and adjust reaction times .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory biological activity data in structurally similar compounds?
- Answer : Contradictions may arise from assay conditions or structural nuances. Mitigation approaches include:
- Dose-Response Studies : Establish EC50/IC50 values across multiple concentrations to rule out false positives/negatives .
- Structural Analog Comparison : Test derivatives with modified oxadiazole or pyrrolidinone groups to isolate pharmacophores .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .
Q. How can flow chemistry improve the scalability of synthesizing this compound?
- Answer : Flow systems offer precise control over reaction parameters:
- Residence Time Optimization : Adjust flow rates to maximize intermediate stability, as shown in diphenyldiazomethane syntheses .
- In-line Purification : Integrate scavenger resins or membranes to remove byproducts without manual intervention .
- DoE (Design of Experiments) : Statistical optimization of variables (temperature, stoichiometry) to enhance reproducibility .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Answer : Leverage platforms like:
- ADMET Predictors : Estimate absorption (e.g., Caco-2 permeability) and metabolic stability (CYP450 interactions) .
- Molecular Dynamics (MD) Simulations : Assess binding mode stability in target proteins (e.g., kinases or GPCRs) .
- QSAR Models : Relate structural features (e.g., logP, polar surface area) to bioavailability .
Methodological Considerations
Q. How should researchers validate the compound’s stability under physiological conditions?
- Answer : Conduct:
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC .
- Plasma Stability Assays : Monitor metabolite formation in human/animal plasma using LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .
Q. What experimental designs are effective for optimizing catalytic steps in its synthesis?
- Answer : Use:
- Taguchi Methods : Screen variables (catalyst loading, temperature) with minimal experimental runs .
- Response Surface Methodology (RSM) : Model interactions between critical parameters (e.g., solvent polarity vs. reaction time) .
Data Interpretation and Reporting
Q. How to resolve discrepancies between computational predictions and experimental bioactivity results?
- Answer : Investigate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
